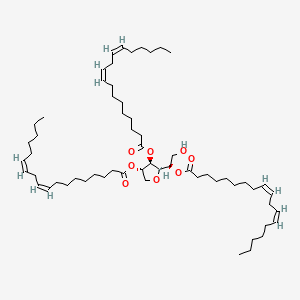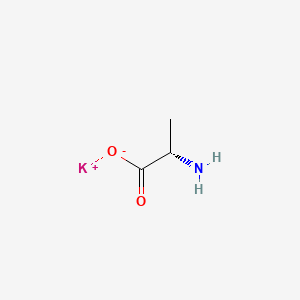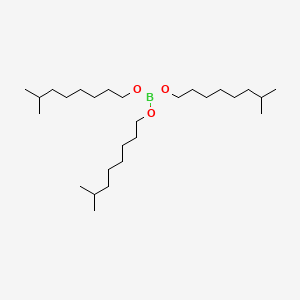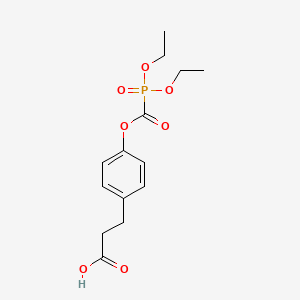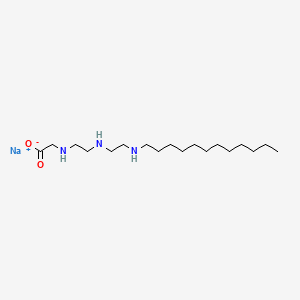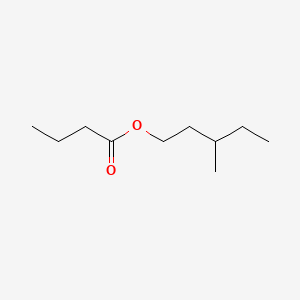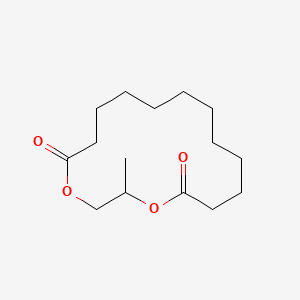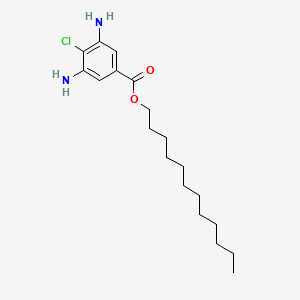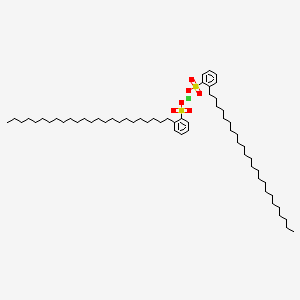
Barium bis(tetracosylbenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106BaO6S2. It is a barium salt of tetracosylbenzenesulfonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium bis(tetracosylbenzenesulphonate) typically involves the reaction of tetracosylbenzenesulfonic acid with a barium salt, such as barium chloride. The reaction is carried out in an aqueous medium, and the product is precipitated out by the addition of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of barium bis(tetracosylbenzenesulphonate) involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and filtration to obtain the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Barium bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The sulfonate groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of barium bis(tetracosylbenzenesulphonate) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of barium bis(tetracosylbenzenesulphonate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce sulfonate salts .
Wissenschaftliche Forschungsanwendungen
Barium bis(tetracosylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of barium bis(tetracosylbenzenesulphonate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium bis(trimethylsilyl) sulfate: Another barium salt with sulfonate groups, used in different chemical reactions.
Barium sulfate: Commonly used as a contrast agent in medical imaging.
Uniqueness
Barium bis(tetracosylbenzenesulphonate) is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its long alkyl chains and sulfonate groups provide distinct chemical and physical characteristics compared to other barium salts .
Eigenschaften
CAS-Nummer |
81856-06-6 |
|---|---|
Molekularformel |
C60H106BaO6S2 |
Molekulargewicht |
1124.9 g/mol |
IUPAC-Name |
barium(2+);2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
InChI-Schlüssel |
HLJHHUMLFVYONE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


